

Crystal Structure of 4-Substituted Phenylacetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Ethylphenyl)acetic acid

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An In-depth Analysis Based on the Crystal Structure of [4-(Methylsulfonyl)phenyl]acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the crystal structure of 4-substituted phenylacetic acids, with a specific focus on the crystallographic data of [4-(Methylsulfonyl)phenyl]acetic acid as a representative analogue. Due to the absence of publicly available crystallographic data for **(4-Ethylphenyl)acetic acid**, this document leverages the structural information from a closely related compound to infer potential structural characteristics and provide a framework for experimental analysis. This paper presents the key crystallographic parameters, details the experimental protocols for single-crystal X-ray diffraction, and visualizes the experimental workflow and molecular interactions. The intended audience includes researchers in crystallography, medicinal chemistry, and drug development who are interested in the solid-state properties of this class of compounds.

Introduction

Phenylacetic acid and its derivatives are important structural motifs in medicinal chemistry and materials science. The nature and position of substituents on the phenyl ring can significantly influence the molecule's conformation, crystal packing, and intermolecular interactions, thereby affecting its physicochemical properties such as solubility, melting point, and bioavailability. Understanding the three-dimensional arrangement of these molecules in the solid state is

crucial for rational drug design and the development of new materials. This guide uses the crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid to illustrate the common structural features and analytical techniques applicable to this family of compounds.

Crystallographic Data of [4-(Methylsulfonyl)phenyl]acetic acid

The crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid provides valuable insights into the packing and hydrogen bonding networks of 4-substituted phenylacetic acids. The key crystallographic data are summarized in the tables below.[\[1\]](#)

Table 1: Crystal Data and Structure Refinement Details[\[1\]](#)

Parameter	Value
Empirical Formula	C ₉ H ₁₀ O ₄ S
Formula Weight	214.23
Temperature	298(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	19.086(7) Å
b	4.9711(18) Å
c	10.724(4) Å
α	90°
β	106.102(6)°
γ	90°
Volume	977.5(6) Å ³
Z	4
Density (calculated)	1.456 Mg/m ³
Absorption Coefficient	0.32 mm ⁻¹
F(000)	448
Data Collection	
Reflections Collected	4462
Independent Reflections	1502
Refinement	
Refinement Method	Full-matrix least-squares on F ²

R-factor	0.048
wR-factor	0.140

Table 2: Hydrogen Bond Geometry (Å, °)[1]

D—H···A	d(D—H)	d(H···A)	d(D···A)	∠(DHA)
O4—H4···O3 ⁱ	0.82	1.87	2.693(3)	175
C3—H3···O2 ⁱⁱ	0.93	2.53	3.287(3)	139
C1—H1B···O1 ⁱⁱⁱ	0.96	2.45	3.365(4)	160

Symmetry codes:

(i) -x+1, -y+1, -z+1; (ii) x, y, z; (iii)
x, y, z

Experimental Protocols

The determination of the crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid involves several key experimental steps, as outlined below. This protocol is representative of the methodology used for small organic molecules.

Synthesis and Crystallization

The synthesis of [4-(Methylsulfonyl)phenyl]acetic acid can be achieved through various organic synthesis routes. For crystallization, a common method is slow evaporation from a suitable solvent or solvent mixture. In the case of the reference compound, crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethanol/water (1:1 v/v) solution at room temperature.[1]

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a diffractometer. The data for [4-(Methylsulfonyl)phenyl]acetic acid was collected at a temperature of 298(2) K using Mo K α radiation ($\lambda = 0.71073$ Å).[1] The diffraction data are collected over a range of angles, and the intensities of the diffracted X-rays are measured.

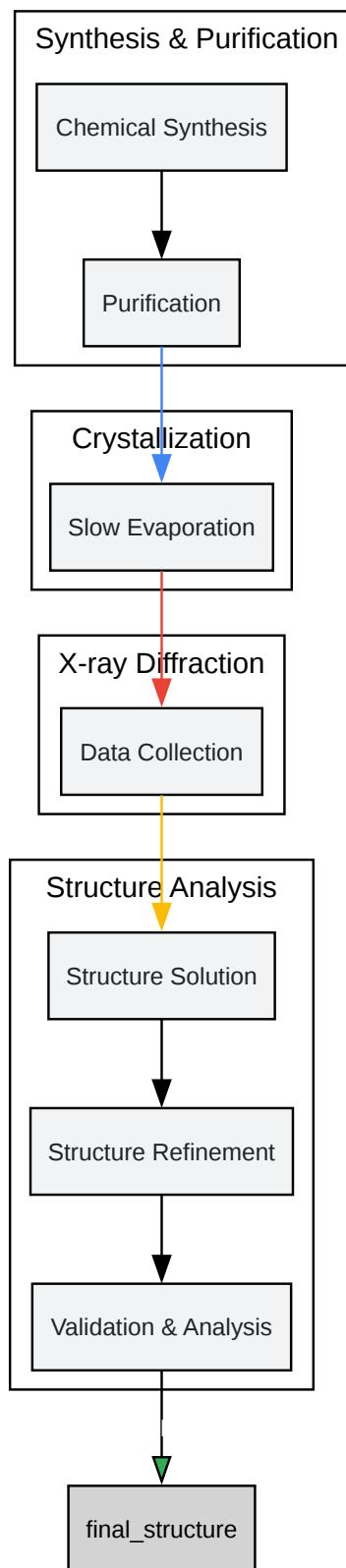
Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is used to build an initial model of the molecule. This model is then refined using full-matrix least-squares on F^2 , which minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.

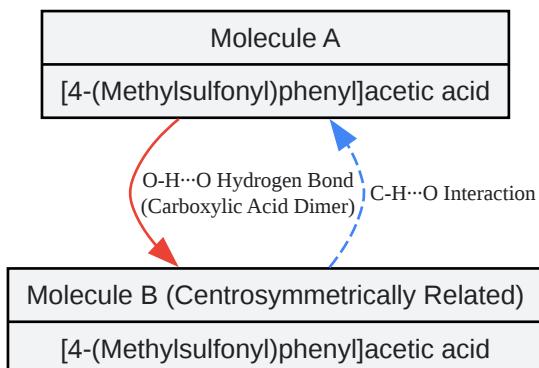


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Experimental workflow for crystal structure determination.

Intermolecular Interactions

The crystal packing of [4-(Methylsulfonyl)phenyl]acetic acid is characterized by a network of hydrogen bonds. The carboxylic acid groups form centrosymmetric dimers through strong O—H…O hydrogen bonds. These dimers are further connected by weaker C—H…O interactions, creating a three-dimensional network.



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Key intermolecular interactions in [4-(Methylsulfonyl)phenyl]acetic acid.

Conclusion

While the crystal structure of **(4-Ethylphenyl)acetic acid** remains to be determined, the analysis of its close analogue, [4-(Methylsulfonyl)phenyl]acetic acid, provides a robust framework for understanding the solid-state behavior of this class of compounds. The formation of hydrogen-bonded carboxylic acid dimers is a predominant and expected feature, which dictates the crystal packing. The detailed experimental protocol and workflow presented herein offer a clear guide for researchers aiming to elucidate the crystal structures of other substituted phenylacetic acids. Such structural information is invaluable for the development of new pharmaceutical and material science applications.

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References

- 1. researchgate.net [researchgate.net]
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